N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]
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Overview
Description
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a chemical compound that belongs to the class of N-Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is characterized by the presence of a tert-butyl group, a chloropyrazine moiety, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] typically involves the reaction of tert-butyl (3-chloropyrazin-2-yl)carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of N-Boc-protected compounds often employs scalable and sustainable methods. For instance, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the quantitative deprotection of the tert-butyl carbamate group under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile, products can include substituted pyrazines with various functional groups.
Scientific Research Applications
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected aniline: Used in the synthesis of aromatic amines.
N-Boc-protected pyrrole: Employed in the synthesis of heterocyclic compounds.
Uniqueness
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is unique due to its chloropyrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other N-Boc-protected compounds.
Properties
Molecular Formula |
C14H20ClN3O4 |
---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
tert-butyl N-(3-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-9(15)16-7-8-17-10/h7-8H,1-6H3 |
InChI Key |
DTJPYVDSXFZJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CN=C1Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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